![molecular formula C17H13N3O3S2 B2999393 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034333-22-5](/img/structure/B2999393.png)
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H13N3O3S2 and its molecular weight is 371.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as the compound , have been found to exhibit significant antibacterial activity . They are effective against both Gram-positive and Gram-negative bacteria . This makes them a valuable resource in the development of new antimicrobial medicines, especially in the face of increasing microbial resistance .
Anticancer Activity
Some furan derivatives have shown promising anticancer activity . For instance, a study found that certain chalcone derivatives exhibited different cytotoxic effects towards lung carcinoma . This suggests that the compound could potentially be used in cancer treatment.
Antifungal Activity
In addition to their antibacterial properties, furan derivatives also exhibit antifungal activity . This could make them useful in the treatment of various fungal infections.
Anti-inflammatory and Analgesic Properties
Furan derivatives have been found to possess anti-inflammatory and analgesic properties . This could make them useful in the treatment of conditions involving inflammation and pain.
Antidepressant and Anti-anxiolytic Properties
The compound could potentially be used in the treatment of mental health disorders, as furan derivatives have been found to exhibit antidepressant and anti-anxiolytic properties .
Antiviral Activity
Furan derivatives have been found to exhibit antiviral activity . For instance, the compound 2,5-dimethyl-N- [ (2- (benzyl) thio] ethyl) furan-3-carboxamide is known to have micromolar potency against the H5N1 virus . This suggests that the compound could potentially be used in the treatment of viral infections.
Use in Synthesis of Metal Complexes
The compound can be used in the synthesis of metal complexes. For example, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, a similar compound, has been used to synthesize complexes with Cu(II), Co(II), Ni(II) and Zn(II) acetates .
Use in Biofuels and Green Solvents
Furan derivatives are abundant in biomass and have wide applications as biofuels and green solvents . This suggests that the compound could potentially be used in the development of sustainable energy sources and environmentally friendly solvents.
Mechanism of Action
Target of Action
The compound, also known as N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide, is a synthetic derivative of thiophene . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
Thiophene derivatives are known to interact with various targets to exert their therapeutic effects . For instance, some thiophene derivatives have been found to inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer activities . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways due to their wide range of biological activities . For instance, they can inhibit kinases, which are key enzymes in signal transduction pathways . They can also modulate estrogen receptors, affecting the hormonal regulation pathways . .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the biochemical pathways it affects. As mentioned earlier, thiophene derivatives can have various biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects . The specific molecular and cellular effects of this compound would need further investigation.
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-16(11-5-6-12-13(9-11)20-25-19-12)18-10-17(22,14-3-1-7-23-14)15-4-2-8-24-15/h1-9,22H,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXZHDVSUNLGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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